An In-depth Technical Guide to the Physical and Chemical Properties of D-Altrose
An In-depth Technical Guide to the Physical and Chemical Properties of D-Altrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose is an aldohexose, a monosaccharide that is an epimer of D-allose and D-mannose (specifically at C3)[1]. As a rare sugar, it is not as abundant in nature as other hexoses like glucose or fructose. However, its unique stereochemistry imparts distinct physical and chemical properties that are of growing interest in various scientific disciplines, including glycobiology and medicinal chemistry. D-Altrose has been noted for its potential antioxidant properties, which are attributed to its ability to suppress the production of reactive oxygen species (ROS) in mitochondria by competing with D-glucose at the cellular level. This guide provides a comprehensive overview of the core physical and chemical characteristics of D-Altrose, detailed experimental protocols for their determination, and visualizations of relevant chemical processes.
Physical Properties of D-Altrose
D-Altrose is a white to off-white crystalline solid under standard conditions[1][2]. It is soluble in water and has limited solubility in methanol[1][3].
Quantitative Physical Data
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₆ | |
| Molecular Weight | 180.16 g/mol | |
| Melting Point | 103-105 °C | |
| Specific Rotation ([α]D) | +32.6° (c=1, H₂O, at equilibrium) | |
| Solubility | Soluble in water, practically insoluble in methanol |
Chemical Properties of D-Altrose
D-Altrose exhibits the typical chemical reactivity of an aldohexose. Its structure, featuring multiple hydroxyl groups and an aldehyde group in its open-chain form, allows for a variety of chemical transformations.
Key Chemical Characteristics
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Reducing Sugar : Due to the presence of a hemiacetal group in its cyclic form, which is in equilibrium with the open-chain aldehyde form, D-Altrose is a reducing sugar. This allows it to react with oxidizing agents such as Fehling's or Benedict's solution.
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Epimerization : D-Altrose is the C3 epimer of D-mannose. This stereochemical relationship is crucial in understanding its biological activities and enzymatic transformations.
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Mutarotation : In solution, D-Altrose undergoes mutarotation, where the α and β anomers interconvert through the open-chain form until an equilibrium is reached. This is observed as a change in the optical rotation over time. The equilibrium specific rotation in water is +32.6°.
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Antioxidant Properties : D-Altrose has been shown to possess antioxidant properties by suppressing the production of reactive oxygen species (ROS) in mitochondria. This is thought to occur through competition with D-glucose at the cellular level.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of D-Altrose in D₂O shows the presence of α- and β-pyranose as well as α- and β-furanose forms in equilibrium.
| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) | α-furanose (ppm) | β-furanose (ppm) |
| C1 | 95.3 | 93.3 | 102.7 | 96.9 |
| C2 | 71.9 | 72.3 | 83.0 | 78.1 |
| C3 | 71.8 | 72.1 | 77.4 | 76.7 |
| C4 | 66.8 | 65.8 | 84.8 | 82.6 |
| C5 | 72.8 | 75.6 | 73.2 | 74.2 |
| C6 | 62.1 | 63.1 | 63.9 | 64.0 |
| Data sourced from Omicron Biochemicals, Inc. |
Experimental Protocols
Determination of Melting Point
Objective: To determine the temperature range over which D-Altrose transitions from a solid to a liquid.
Methodology:
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Sample Preparation: A small amount of dry, powdered D-Altrose is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.
Measurement of Optical Rotation
Objective: To measure the specific rotation of D-Altrose in an aqueous solution.
Methodology:
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Solution Preparation: A solution of D-Altrose of a known concentration (e.g., 1 g/100 mL) is prepared in distilled water.
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Polarimeter Calibration: The polarimeter is calibrated using a blank (distilled water).
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Measurement: The prepared D-Altrose solution is placed in a polarimeter cell of a known path length (e.g., 1 dm). The observed optical rotation (α) is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
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Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
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Equilibrium Measurement: For mutarotation, the optical rotation is monitored over time until a stable value is reached.
Purification of D-Altrose
Objective: To purify D-Altrose from a crude mixture, potentially containing salts from a preceding synthesis step.
Methodology:
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Dissolution: The crude D-Altrose sample is dissolved in a minimal amount of water.
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Ion Exchange Chromatography: The aqueous solution is passed through a column of a cation exchange resin (e.g., Amberlite IR-120) followed by a column of an anion exchange resin (e.g., Duolite A) to remove ionic impurities.
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Concentration: The eluate is concentrated under reduced pressure to yield a syrup.
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Crystallization: The syrup is dissolved in methanol, filtered, and the solvent is evaporated in a vacuum desiccator over a drying agent like calcium chloride.
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Seeding and Isolation: The resulting thick syrup is seeded with a few crystals of pure D-Altrose and stirred. Before the entire mass solidifies, the crystalline material is transferred to a Büchner funnel using methanol and collected by filtration.
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Recrystallization: The crystals can be further purified by recrystallization from aqueous ethanol.
Visualizations
Antioxidant Mechanism of D-Altrose
